molecular formula C20H22N4O4S2 B2523031 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021075-12-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Cat. No. B2523031
CAS RN: 1021075-12-6
M. Wt: 446.54
InChI Key: UWTYWBBFZXALOQ-UHFFFAOYSA-N
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Description

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule. It is related to a series of compounds described in a study . These compounds are characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By modulating GIRK channels, this compound may have implications in treating neurological disorders, such as epilepsy and pain management .

Metabolic Stability Enhancement

Researchers have identified compounds within this series that exhibit nanomolar potency as GIRK1/2 activators. Importantly, these compounds demonstrate improved metabolic stability compared to prototypical urea-based compounds. Enhancing metabolic stability is essential for drug development, as it ensures longer half-life and better pharmacokinetic properties .

Chemical Probe Development

The compound’s unique structure makes it a valuable chemical probe for studying GIRK channels. Researchers can use it to explore channel function, screen for potential modulators, and investigate downstream signaling pathways. Chemical probes like this facilitate deeper understanding of biological processes and aid drug discovery .

Neurological Disorders and Pain Management

Given its GIRK channel activation properties, this compound could be explored as a potential therapeutic agent for neurological disorders. It may help regulate neuronal excitability, potentially mitigating seizures or neuropathic pain. Further studies are needed to validate its efficacy in preclinical and clinical settings .

Structure-Activity Relationship (SAR) Studies

Researchers can use this compound as part of SAR studies to understand how specific structural modifications affect GIRK channel activation. By systematically altering different regions of the molecule, they can identify key pharmacophores and optimize the compound for better activity and selectivity .

Drug Design and Optimization

The compound’s scaffold provides a starting point for designing novel GIRK channel modulators. Medicinal chemists can explore analogs, derivatives, and hybrid molecules to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design efforts may lead to more effective therapies for neurological conditions .

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-18-15(20(25)23-5-7-28-8-6-23)11-16(17-3-2-9-29-17)21-19(18)24(22-13)14-4-10-30(26,27)12-14/h2-3,9,11,14H,4-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTYWBBFZXALOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

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